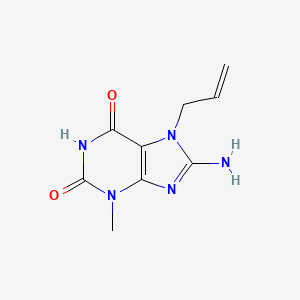![molecular formula C12H10N4O B11880009 6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 63218-97-3](/img/structure/B11880009.png)
6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure with a methylpyridine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Methylpyridine Substituent: This step often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using 6-methylpyridine-3-boronic acid as a key reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63218-97-3 |
|---|---|
Molekularformel |
C12H10N4O |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H10N4O/c1-7-2-3-8(6-13-7)10-5-4-9-11(14-10)15-16-12(9)17/h2-6H,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
GDRYDGNFOGICRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2=NC3=C(C=C2)C(=O)NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride](/img/structure/B11879935.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879939.png)



![3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11879951.png)
![9-Chloro-1,3-dihydrothieno[3,4-b]quinoline](/img/structure/B11879962.png)



![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)

![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880002.png)
